Quinoline, 5-fluoro-6-methoxy-4-methyl-8-nitro-
Overview
Description
Quinoline, 5-fluoro-6-methoxy-4-methyl-8-nitro- is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicine, agriculture, and industry. The incorporation of fluorine, methoxy, methyl, and nitro groups into the quinoline structure enhances its chemical properties and biological activities, making it a compound of significant interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Quinoline, 5-fluoro-6-methoxy-4-methyl-8-nitro- typically involves the following steps:
Starting Material: The synthesis begins with 5-chloro-6-methoxy-8-nitroquinoline.
Fluorination: The chlorine atom in 5-chloro-6-methoxy-8-nitroquinoline is replaced by a fluorine atom using potassium fluoride as the fluorinating agent. This reaction is carried out under appropriate conditions to ensure complete transformation.
Industrial Production Methods
Industrial production of Quinoline, 5-fluoro-6-methoxy-4-methyl-8-nitro- follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Industrial methods may also incorporate continuous flow techniques and advanced purification methods to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Quinoline, 5-fluoro-6-methoxy-4-methyl-8-nitro- undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be displaced by nucleophiles, leading to the formation of various substituted quinoline derivatives.
Oxidation and Reduction: The nitro group can be reduced to an amino group, and the methoxy group can undergo oxidative demethylation.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form complex quinoline derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium fluoride, sodium methoxide, or other nucleophiles.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents.
Cross-Coupling: Palladium catalysts, boronic acids, and appropriate bases.
Major Products Formed
Substituted Quinoline Derivatives: Formed through nucleophilic substitution.
Aminoquinoline Derivatives: Formed through reduction of the nitro group.
Complex Quinoline Derivatives: Formed through cross-coupling reactions.
Scientific Research Applications
Quinoline, 5-fluoro-6-methoxy-4-methyl-8-nitro- has a wide range of scientific research applications:
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its antibacterial, antineoplastic, and antiviral activities
Industry: Used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Quinoline, 5-fluoro-6-methoxy-4-methyl-8-nitro- involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit various enzymes by binding to their active sites, thereby blocking their catalytic activity.
DNA Intercalation: It can intercalate into DNA, disrupting the replication and transcription processes.
Signal Transduction Pathways: The compound may modulate signal transduction pathways, affecting cellular processes such as proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
5-Fluoroquinoline: A simpler fluorinated quinoline derivative with similar biological activities.
6-Methoxyquinoline: Lacks the fluorine and nitro groups but shares the methoxy substitution.
4-Methylquinoline: Lacks the fluorine, methoxy, and nitro groups but shares the methyl substitution.
8-Nitroquinoline: Lacks the fluorine, methoxy, and methyl groups but shares the nitro substitution.
Uniqueness
Quinoline, 5-fluoro-6-methoxy-4-methyl-8-nitro- is unique due to the combination of fluorine, methoxy, methyl, and nitro groups in its structure. This combination enhances its chemical reactivity and biological activity, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C11H9FN2O3 |
---|---|
Molecular Weight |
236.20 g/mol |
IUPAC Name |
5-fluoro-6-methoxy-4-methyl-8-nitroquinoline |
InChI |
InChI=1S/C11H9FN2O3/c1-6-3-4-13-11-7(14(15)16)5-8(17-2)10(12)9(6)11/h3-5H,1-2H3 |
InChI Key |
GSANCSUNJHLJGB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=C(C2=NC=C1)[N+](=O)[O-])OC)F |
Origin of Product |
United States |
Synthesis routes and methods I
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